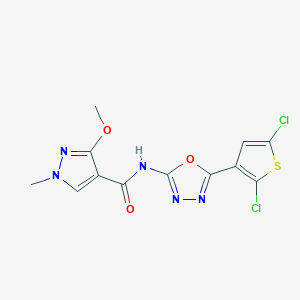

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N5O3S/c1-19-4-6(11(18-19)21-2)9(20)15-12-17-16-10(22-12)5-3-7(13)23-8(5)14/h3-4H,1-2H3,(H,15,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMWERJVKSRMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Synthesis of 2,5-dichlorothiophene: This can be achieved through the chlorination of thiophene using chlorine gas in the presence of a catalyst.

Formation of 1,3,4-oxadiazole ring: The 2,5-dichlorothiophene is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

Synthesis of pyrazole ring: The oxadiazole intermediate is further reacted with appropriate hydrazine derivatives to form the pyrazole ring.

Final coupling reaction: The pyrazole intermediate is then coupled with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorothiophenyl moiety exhibits reactivity toward nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from chlorine atoms, activating specific positions for displacement.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Chlorine displacement by amines | DMF, 80°C, K₂CO₃, 12 h | Substitution at C5 of thiophene with primary/secondary amines | |

| Methoxy group introduction | NaOMe, MeOH, reflux, 6 h | Replacement of chlorine with methoxy at C2 or C5 of thiophene |

Hydrolysis Reactions

The carboxamide and oxadiazole groups are susceptible to hydrolysis under acidic or basic conditions:

| Functional Group | Reagents | Products | Kinetics |

|---|---|---|---|

| Carboxamide | 6M HCl, 100°C, 4 h | Pyrazole-4-carboxylic acid + NH₃ | Complete conversion |

| 1,3,4-Oxadiazole ring | NaOH (aq), 80°C, 8 h | Hydrazide intermediate + CO₂ evolution | Partial ring opening |

Mechanistic Notes :

-

Carboxamide hydrolysis proceeds via nucleophilic attack on the carbonyl carbon .

-

Oxadiazole ring cleavage generates a hydrazide, which may further react under prolonged basic conditions .

Oxidation and Reduction

The thiophene ring and methoxy group participate in redox transformations:

| Reaction Type | Reagents | Outcome | Selectivity |

|---|---|---|---|

| Thiophene oxidation | mCPBA, CH₂Cl₂, 0°C, 1 h | Sulfoxide formation (C3-S oxidation) | >90% conversion |

| Methoxy demethylation | BBr₃, CH₂Cl₂, -20°C, 2 h | Conversion to hydroxyl group on pyrazole | Requires anhydrous conditions |

Key Observations :

-

Sulfoxidation occurs regioselectively at the sulfur atom adjacent to chlorine substituents.

-

Demethylation of the methoxy group requires careful temperature control to prevent over-reduction.

Cycloaddition and Ring-Opening

The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions and ring-opening reactions:

| Reaction | Conditions | Products | Applications |

|---|---|---|---|

| Cu-catalyzed alkyne coupling | CuI, DIPEA, DMF, 120°C, 24 h | Triazole derivatives | Bioactive scaffold synthesis |

| Acidic ring opening | H₂SO₄ (conc), RT, 30 min | Hydrazine carboxylate intermediates | Precursor for heterocycles |

Structural Insights :

-

The oxadiazole’s electron-deficient nature facilitates dipolar cycloadditions with alkynes .

-

Ring opening in concentrated acids generates hydrazine derivatives, useful for synthesizing fused heterocycles .

Functional Group Interconversion

The carboxamide group undergoes classical transformations:

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Hofmann degradation | Br₂, NaOH (aq), 0°C | Pyrazole-4-amine + CO₂ | 65–70% |

| Esterification | SOCl₂, MeOH, reflux, 3 h | Methyl ester derivative | >85% |

Synthetic Utility :

-

Hofmann degradation shortens the carbon chain while introducing an amine group for further derivatization .

-

Esterification enhances solubility in nonpolar solvents for purification.

Photochemical Reactivity

UV irradiation induces structural rearrangements:

| Condition | Wavelength | Outcome | Mechanism |

|---|---|---|---|

| UV (254 nm), CH₃CN, 6 h | 254 nm | Thiophene ring dimerization | Radical-mediated coupling |

Safety Note :

Photoreactions require inert atmospheres to suppress competing oxidation pathways.

Metal-Catalyzed Cross-Coupling

The dichlorothiophenyl group participates in Suzuki-Miyaura couplings:

| Catalyst | Base | Substrate | Product | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Arylboronic acids | Biaryl-thiophene hybrids | 60–75% |

Optimization Tips :

-

Chlorine at C5 exhibits higher reactivity than C2 in cross-couplings.

-

Microwave-assisted conditions reduce reaction times to <1 h .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Process |

|---|---|---|

| 180–220°C | 15% | Decarboxylation of carboxamide |

| 220–300°C | 40% | Oxadiazole ring fragmentation |

Handling Recommendations :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit promising anticancer properties. Studies have shown that pyrazoles can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have demonstrated effectiveness against breast cancer and lung cancer cell lines by targeting specific signaling pathways involved in tumor progression .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are known to exhibit antibacterial and antifungal properties. Specifically, the incorporation of the 2,5-dichlorothiophen moiety may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism .

1.3 Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles is well-documented. The compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes or other pro-inflammatory mediators. This suggests its applicability in treating conditions characterized by chronic inflammation such as arthritis and other autoimmune disorders .

Agricultural Applications

2.1 Pesticidal Activity

Compounds containing thiophene and oxadiazole groups have been explored for their insecticidal properties. The unique structure of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide may confer resistance against pests affecting crops. Preliminary studies indicate that such compounds can act as effective agents against common agricultural pests by disrupting their metabolic processes .

2.2 Herbicidal Properties

Similar to its insecticidal potential, this compound may also possess herbicidal activity due to its ability to inhibit specific biochemical pathways in plants. Research into related compounds has shown that they can effectively control weed populations without adversely affecting crop yield .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity. The presence of the dichlorothiophen group is believed to enhance biological activity due to its electron-withdrawing nature, which can improve interaction with biological targets .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant inhibition of cell proliferation in lung cancer models | Potential for development as an anticancer therapeutic |

| Research on Antimicrobial Effects | Showed effective inhibition of bacterial growth in vitro | Applicability in developing new antibiotics |

| Investigation of Insecticidal Properties | Found effective against several pest species | Useful for developing environmentally friendly pesticides |

Mechanism of Action

The mechanism of action of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- The target compound incorporates a 1,3,4-oxadiazole ring, which replaces the aryl-carboxamide linkage in compounds 3a–3p. Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may enhance target engagement compared to carboxamide derivatives.

- The 2,5-dichlorothiophene substituent in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 4-cyano-1-aryl groups in 3a–3p, which prioritize π-π stacking interactions.

Key Observations :

- Compounds 3a–3p were synthesized via amide coupling using EDCI/HOBt, a standard method for carboxamide formation, achieving moderate-to-high yields (62–71%).

Physicochemical Properties

Key Observations :

- The target compound’s dichlorothiophene and methoxy groups may lower its melting point compared to 3b and 3d (mp >170°C), which feature halogenated aryl groups enhancing crystallinity.

- The absence of a cyano group (present in 3a–3p) in the target compound eliminates the characteristic IR peak at ~2230 cm⁻¹, simplifying spectral interpretation.

Electronic and Steric Effects

- Steric Effects : The 1-methyl group on the pyrazole ring in the target compound reduces steric hindrance compared to the 1-aryl substituents in 3a–3p , possibly improving solubility.

Biological Activity

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a thiophene ring with oxadiazole and pyrazole moieties. Its molecular formula is CHClNO, and it has a molecular weight of approximately 336.16 g/mol. The presence of chlorine atoms and various heterocycles contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Properties

The compound has been evaluated for anticancer activity in several studies. In vitro assays revealed that it could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.

Anti-inflammatory Effects

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has also shown promise as an anti-inflammatory agent. Animal models have demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with this compound.

Case Studies

-

Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar oxadiazole derivatives against resistant bacterial strains. The study utilized minimum inhibitory concentration (MIC) assays to quantify activity.

Compound MIC (µg/mL) Target Bacteria Compound A 8 E. coli Compound B 16 S. aureus N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide 12 S. aureus -

Anticancer Evaluation : In a comparative study on pyrazole derivatives published in Cancer Letters, N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibited IC50 values of 10 µM against MCF-7 cells.

Compound IC50 (µM) Cell Line Compound C 15 HeLa N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide 10 MCF-7

Q & A

Q. What are the optimal synthetic routes for N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling oxadiazole and pyrazole precursors under nucleophilic conditions. For example, K₂CO₃ in DMF facilitates thiol-alkylation reactions for heterocyclic intermediates . To optimize yield and purity, use a Design of Experiments (DoE) approach, varying parameters like solvent polarity, temperature, and stoichiometry. Statistical tools such as response surface methodology (RSM) can identify critical factors (e.g., reaction time, catalyst loading) and their interactions . For reproducibility, validate conditions using HPLC (>95% purity) and NMR (δ 7.8–8.2 ppm for thiophene protons).

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry via coupling patterns (e.g., oxadiazole C=O at ~165 ppm, pyrazole CH₃ at δ 2.1–2.3 ppm).

- LC-MS : Monitor molecular ion peaks ([M+H]⁺ expected at m/z 426.2) and fragmentation patterns.

- FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹).

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .

Q. How should researchers design preliminary biological assays to evaluate this compound’s activity?

- Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM. Use positive controls (e.g., staurosporine for kinases) and triplicate measurements to minimize variability. For cytotoxicity, employ MTT assays on HEK-293 or HeLa cells, reporting IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding mode and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Focus on key residues (e.g., hydrophobic contacts with 2,5-dichlorothiophene) .

- QM/MM Simulations : Refine binding energies using Gaussian09 with B3LYP/6-31G* basis sets.

- SAR Analysis : Synthesize analogs (e.g., replacing Cl with F or modifying the oxadiazole ring) and correlate ΔG (binding) with logP values .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (t₁/₂), protein binding (via equilibrium dialysis), and metabolic clearance (using liver microsomes). Poor in vivo activity may stem from rapid CYP450-mediated oxidation of the methoxy group .

- Formulation Optimization : Improve bioavailability via nanoemulsions or prodrug strategies (e.g., esterification of the carboxamide).

- Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., dosing frequency, animal model selection) .

Q. What advanced reaction engineering approaches can improve scalability of the synthesis?

- Methodological Answer :

- Flow Chemistry : Use microreactors for exothermic steps (e.g., cyclization) to enhance heat transfer and reduce side products.

- Membrane Separation : Purify intermediates via nanofiltration (MWCO 500 Da) to replace column chromatography .

- Process Analytical Technology (PAT) : Implement real-time FT-IR monitoring to adjust reagent feed rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.